(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Overview
Description
“(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine” is an organic compound that belongs to the class of amines. It contains a propan-2-yl group and a phenyl group, which are connected by a methyl group .
Chemical Reactions Analysis
As an amine, “(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine” would be expected to exhibit reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls .Scientific Research Applications
Nonlinear Optical Properties
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine: has been investigated for its nonlinear optical properties. These studies explore its ability to exhibit nonlinear effects when exposed to intense light, making it potentially useful in optical devices, such as modulators and frequency converters. Researchers have synthesized and characterized this compound to understand its response to different wavelengths and intensities .
Crystal Structure Analysis
The crystal structure of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine has been determined through X-ray diffraction. The compound crystallizes in a non-centrosymmetric space group, which is essential for nonlinear optical applications. The crystallographic data include unit cell parameters, atomic coordinates, and displacement parameters . Understanding the crystal structure aids in predicting its physical properties and behavior.
Synthesis and Preparation
The target compound was synthesized by reacting propan-2-one O-(2-hydroxypropyl) oxime with tosyl chloride in dichloromethane. This synthetic route allows for controlled modification of the compound, enabling further exploration of its properties .
Therapeutic Potential
While research on this compound’s therapeutic applications is limited, its structural features suggest potential pharmacological activity. Further investigations could explore its interactions with biological targets, such as receptors or enzymes. However, additional studies are needed to validate any therapeutic benefits .
Organic Synthesis
As a versatile amine, (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine can serve as a building block in organic synthesis. Chemists can use it to construct more complex molecules, such as pharmaceuticals, agrochemicals, or materials. Its unique substitution pattern provides opportunities for diverse functionalization .
Catalysis and Ligand Design
Researchers have explored the use of similar amines as ligands in catalytic processes. By modifying the substituents, these compounds can enhance the reactivity of metal complexes, leading to efficient catalytic transformations. Investigating the ligand properties of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine could reveal its potential in catalysis .
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-7-5-12(6-8-13)9-14-11(3)4/h5-8,10-11,14H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCVQYXHFRKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275522 | |
Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4395-74-8 | |
Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4395-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.